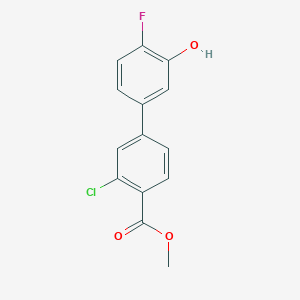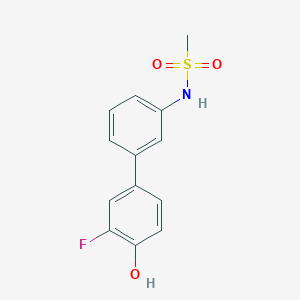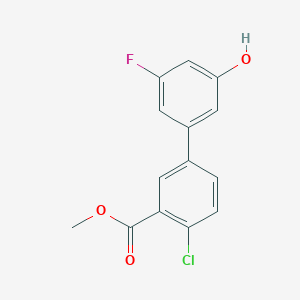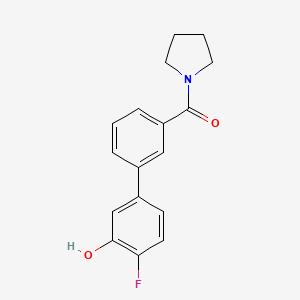
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a fluorinated phenol compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 93-95°C. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules.
Applications De Recherche Scientifique
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as a fluorescent probe for studying the structure and dynamics of proteins and other biological molecules. It can be used to label proteins and other molecules for imaging studies, and it has been used to study the interactions of proteins with small molecules and other proteins.
Mécanisme D'action
The exact mechanism of action of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not fully understood. However, it is known to interact with proteins and other biological molecules through hydrogen bonding and electrostatic interactions. It can also form covalent bonds with proteins, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, are not fully understood. However, it has been shown to interact with proteins and other biological molecules and to affect their structure and function. It has also been shown to inhibit the activity of enzymes, which can lead to changes in biochemical pathways and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in laboratory experiments include its low toxicity, its wide range of applications, and its ability to form covalent bonds with proteins. The main limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous potential future directions for the use of 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, in scientific research. These include further studies of its mechanism of action, its effects on proteins and other biological molecules, and its potential applications in drug discovery and development. Other potential future directions include the development of new synthesis methods and the exploration of its use as a fluorescent probe for imaging studies.
Méthodes De Synthèse
3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with bromine in acetonitrile, followed by treatment with aqueous sodium hydroxide and fluorine gas. Another method involves the reaction of 2-methoxy-5-trifluoromethylphenol with potassium bromide and sulfuric acid, followed by treatment with fluorine gas.
Propriétés
IUPAC Name |
3-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-2-8(14(16,17)18)6-11(13)10-4-3-9(19)7-12(10)15/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDAPSFFBYDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684564 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-88-3 |
Source


|
| Record name | 2-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)












